molecular formula C5H10N2 B1588511 (R)-3-Aminopentanenitrile CAS No. 400090-60-0

(R)-3-Aminopentanenitrile

Cat. No. B1588511
M. Wt: 98.15 g/mol
InChI Key: FVPPLRDSFQDFLX-RXMQYKEDSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, form, etc.) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.


Scientific Research Applications

Biotransformations in Synthesis

Biotransformations of related nitriles, like 3-arylpent-4-enenitriles, have been catalyzed by Rhodococcus erythropolis, leading to the synthesis of enantiopure 3-arylpent-4-enoic acids and amides. These compounds find applications in the synthesis of chiral gamma-amino acid, 2-pyrrolidinone, and 2-azepinone derivatives (Gao et al., 2006).

Enzymatic Reduction in Pharmaceutical Synthesis

The efficient enzymatic synthesis of (R)-3-Hydroxypentanenitrile, a crucial intermediate in immunosuppressive drug production, has been achieved using a novel acetoacetyl-CoA reductase from Achromobacter denitrificans (Kawano et al., 2014).

Organic Syntheses

Pentanedinitrile derivatives, such as those related to (R)-3-Aminopentanenitrile, have been used in the preparation of various biologically active compounds, including antitumor agents (Nishiwaki et al., 1999).

Enantioselective Synthesis

Studies have shown the potential for efficient chemo-enzymatic synthesis of related compounds, like (R)-3-hydroxypentanenitrile, with high enantiomeric excess, which is important for creating optically active pharmaceuticals (Kawano et al., 2012).

Applications in Chemical Communication

Compounds like (R)-3-ethyl-4-methylpentanol, which are structurally related to (R)-3-Aminopentanenitrile, have been identified as critical components in the sex pheromones of certain ant species, demonstrating the potential for similar compounds in chemical communication (Castracani et al., 2008).

Asymmetric Syntheses

Research on asymmetric syntheses of amino acids related to (R)-3-Aminopentanenitrile has provided insights into the configurations of various bioactive molecules, indicating the relevance of such compounds in the study of natural products (Bates & Gangwar, 1993).

Safety And Hazards

This involves understanding the toxicity of the compound, its potential health effects, and necessary safety precautions. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its properties, or new methods of synthesis.


properties

IUPAC Name

(3R)-3-aminopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPLRDSFQDFLX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432478
Record name (R)-3-Aminopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminopentanenitrile

CAS RN

400090-60-0
Record name 3-Aminopentanenitrile, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400090600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Aminopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Aminopentaneitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOPENTANENITRILE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G8QJZ928N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of approximately 70 weight percent cis-2-pentenenitrile, 14 weight percent 2-methyl-2-butenenitrile, 4 weight percent 2-methyl-3-butenenitrile, with cyclohexane, benzene, and valeronitrile making up the balance, was reacted with 29 weight percent aqueous ammonia (at 15 percent molar excess relative to cis-2-pentenenitrile) in a stirred batch reactor at about 90° to 100° C., at an autogeneous pressure of about 60 to 118 psig, for approximately ten hours Vacuum distillation of the crude reaction mixture to remove low boiling impurities and water resulted in 91% selectivity to 3-aminopentanenitrile at 97% conversion of the starting cis-2-pentenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DB Damon, RW Dugger, SE Hubbs… - … process research & …, 2006 - ACS Publications
Previously our group reported synthetic efforts used to synthesize kilogram quantities of the cholesteryl ester transfer protein (CETP) inhibitor torcetrapib, 1, via a mid-stage resolution. …
Number of citations: 80 pubs.acs.org
Y Chang, S Zhou, E Li, W Zhao, Y Ji, X Wen… - European journal of …, 2017 - Elsevier
Cholesteryl Ester Transfer Protein (CETP) is an important therapeutic target for the treatment of atherosclerotic cardiovascular disease. Our molecular modeling study revealed that …
Number of citations: 19 www.sciencedirect.com
M Pal - Tetrahedron, 2009 - researchgate.net
Cholesterol (a combination of steroid and alcohol, ie, sterol) is a lipid found in the cell membranes of all tissues and plays a central role in many biochemical processes, such as the …
Number of citations: 32 www.researchgate.net
A Escribano, AI Mateo, EMM de la Nava… - Bioorganic & medicinal …, 2012 - Elsevier
This letter describes the discovery and SAR optimization of tetrazoyl tetrahydroquinoline derivatives as potent CETP inhibitors. Compound 6m exhibited robust HDL-c increase in hCETP…
Number of citations: 11 www.sciencedirect.com
GS Lemen, JP Wolfe - Amination and Formation of sp2 CN Bonds, 2013 - Springer
This review describes recent developments in the field of Pd-catalyzed sp 2 C–N bond formation that were reported in the primary literature between 2004 and 2008. These …
Number of citations: 20 link.springer.com

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